N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a phenyl group substituted at position 3 with a pyridazinyl moiety bearing an azepane (7-membered cyclic amine) at position 6. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore often associated with enzyme inhibition, particularly in therapeutic agents targeting carbonic anhydrases or kinases .
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-33(30,20-8-10-22-23(17-20)32-15-14-31-22)27-19-7-5-6-18(16-19)21-9-11-24(26-25-21)28-12-3-1-2-4-13-28/h5-11,16-17,27H,1-4,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZIIDGFMVNSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Azepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Pyridazine Ring Formation: The pyridazine ring is synthesized through condensation reactions involving hydrazine derivatives.
Coupling Reactions: The phenyl and benzodioxine groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the 2,3-dihydro-1,4-benzodioxine-sulfonamide backbone but differ in substituents, leading to variations in physicochemical properties and hypothetical pharmacological profiles. Below is a detailed analysis:
Structural and Functional Group Variations
Positional Isomer (): Compound: N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Difference: Phenyl substitution at position 4 instead of 3. Impact: Positional isomerism could alter steric interactions with target proteins, affecting binding affinity.
Triazole-Sulfanyl Derivative (): Compound: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Difference: Replaces the pyridazinyl-azepane-phenyl group with a triazole-sulfanyl-acetamide chain.
Dimethylaminophenyl-Pyridine Derivative (): Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Difference: Features a dimethylaminomethylphenyl group and methoxy-pyridine instead of sulfonamide and azepane-pyridazinyl.
- Compound : N-(oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Difference : Substitutes the azepane-pyridazinyl-phenyl group with an oxolane (tetrahydrofuran) ring.
- Impact : The smaller oxolane ring may reduce steric hindrance, improving binding to compact enzymatic pockets .
Thieno-Pyrimidinone Derivative (): Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Difference: Incorporates a thieno-pyrimidinone core with a methoxyphenyl group. Impact: The electron-rich thieno-pyrimidinone system may enhance interactions with π-π stacking domains in enzyme active sites .
Physicochemical Properties
Notes:
- The target compound has the highest molecular weight (501.63 g/mol), likely due to the bulky azepane-pyridazinyl group.
Hypothetical Pharmacological Implications
- Azepane vs. Smaller Amines (): The 7-membered azepane in the target compound may enhance lipophilicity, favoring CNS penetration compared to the oxolane or dimethylamino groups.
- Sulfonamide vs. Acetamide () : The sulfonamide group’s strong hydrogen-bonding capacity could improve enzyme inhibition compared to acetamide derivatives.
- Pyridazine vs. Pyridine () : Pyridazine’s nitrogen-rich structure may offer superior metal-coordination properties in kinase inhibition compared to pyridine.
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes an azepane ring, a pyridazine moiety, and a sulfonamide group, which may contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N4O2S |
| Molecular Weight | 443.0 g/mol |
| CAS Number | 933215-43-1 |
| LogP | 4.8411 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that this compound may modulate enzyme activity or receptor interactions, influencing various signaling pathways related to cellular proliferation and apoptosis.
1. Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A related compound demonstrated high cytotoxicity against human promyelocytic leukemic HL-60 cells, suggesting that structural modifications in the benzodioxine series can enhance anticancer properties .
2. Enzyme Inhibition
The sulfonamide group in this compound may play a crucial role in inhibiting specific enzymes involved in metabolic pathways:
- Mechanism : By mimicking substrate structures or binding to active sites of enzymes, the compound could inhibit their function, potentially leading to therapeutic effects in conditions like inflammation or cancer.
3. Neurological Effects
Research into similar compounds has suggested potential neuroprotective effects:
- Findings : Compounds with pyridazine rings have shown promise in modulating neurotransmitter systems and could be explored for their effects on neurodegenerative diseases.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent:
- Studies : Preliminary toxicity assessments are necessary to evaluate the compound's safety in vivo and its potential side effects.
Q & A
Q. How are reaction kinetics and mass transfer limitations addressed in scale-up?
- Engineering Solutions :
- Reactor Design : Use continuous-flow reactors to mitigate exothermicity and improve mixing .
- Process Simulation : Aspen Plus® modeling to predict heat/mass transfer bottlenecks .
Data Contradiction Analysis
- Case Study : Discrepancies in reported IC50 values for kinase inhibition.
- Resolution :
Assay Validation : Cross-validate with a FRET-based secondary assay .
Structural Confirmation : Re-analyze compound purity via NMR to rule out degradation .
Statistical Testing : Apply ANOVA to compare batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
